molecular formula C16H21FN2O2 B15361845 tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

Cat. No.: B15361845
M. Wt: 292.35 g/mol
InChI Key: QWMDYOJFSGFBHO-VJDHTCGKSA-N
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Description

Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic molecule with a fascinating structure and diverse applications. Its configuration includes a mixture of functional groups, making it an interesting subject of study in organic chemistry and beyond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves multiple steps. The starting material usually includes an indene derivative, which undergoes fluorination, amination, and carboxylation reactions. The tert-butyl ester formation generally occurs under mild conditions with reagents like tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production may leverage a catalytic process, ensuring efficiency and high yield. Often, a palladium-catalyzed amination reaction is employed due to its specificity and efficiency, followed by esterification under controlled temperature and pH conditions to secure the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form various oxides.

  • Reduction: The carboxylate ester can be reduced to an alcohol.

  • Substitution: Fluoro group substitution reactions are common, often with nucleophiles.

Common Reagents and Conditions

Typical reagents include palladium catalysts for amination, lithium aluminum hydride for reductions, and fluorinating agents like N-fluorobenzenesulfonimide.

Major Products Formed

Products vary based on reaction type. For instance, substitution reactions can yield compounds where the fluoro group is replaced by other halides or functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is pivotal in studying reaction mechanisms and catalysis, offering insights into the reactivity of similar compounds.

Biology

In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

Medicinal research leverages this compound in drug design and development, particularly in creating analogs for therapeutic use.

Industry

Industrially, it finds applications in creating advanced materials and specialty chemicals, contributing to innovative solutions in various sectors.

Mechanism of Action

Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate interacts with molecular targets through its functional groups. The amino group may form hydrogen bonds, while the fluoro group participates in dipole interactions. These interactions facilitate binding to specific enzymes or receptors, altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl (3aS,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (without the fluoro group).

  • Tert-butyl (3aS,8bR)-4-amino-5-chloro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (fluoro group replaced with chloro group).

Uniqueness

The presence of the fluoro group distinguishes tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate from its analogs. This small change significantly impacts its chemical behavior, reactivity, and applications.

The structure and versatility of this compound make it a valuable asset in various fields of research and industry, showcasing the power of molecular design in advancing scientific knowledge and practical applications.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-9-5-4-6-12(17)13(9)14(18)11(10)8-19/h4-6,10-11,14H,7-8,18H2,1-3H3/t10-,11+,14?/m0/s1

InChI Key

QWMDYOJFSGFBHO-VJDHTCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C(=CC=C3)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C(=CC=C3)F

Origin of Product

United States

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